Auten-99

概要

説明

科学的研究の応用

AUTEN-99 has garnered interest in scientific research due to its neuroprotective effects. Here are some notable applications:

Neurodegenerative Diseases: this compound appears to effectively penetrate the blood-brain barrier and impedes the progression of neurodegenerative symptoms.

Autophagy Enhancement: This compound activates autophagy in cell cultures and animal models, suggesting its potential role in cellular homeostasis and disease prevention.

作用機序

AUTEN-99が神経保護効果を発揮する正確なメカニズムは、現在も研究が続けられています。 ニューロン内の特定の分子標的とシグナル伝達経路との相互作用が関与している可能性があります。

6. 類似化合物の比較

詳細な比較は少ないですが、this compoundの独自性は、オートファジーを強化し、Jumpy(MTMR14)を特異的に阻害する能力にあります。 類似の化合物は存在する可能性がありますが、それらを特定するにはさらなる調査が必要です。

生化学分析

Biochemical Properties

Auten-99 plays a pivotal role in biochemical reactions by inhibiting the phosphatase myotubularin-related protein 14 (MTMR14/Jumpy). This inhibition enhances autophagic flux, leading to increased levels of LC3B-II in HeLa cells . This compound interacts with various enzymes, proteins, and other biomolecules, including MTMR14/Jumpy, which is a negative regulator of autophagic membrane formation . By inhibiting MTMR14/Jumpy, this compound promotes the formation of autophagic structures, thereby facilitating the degradation of superfluous and damaged cellular components .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In HeLa cells, it enhances autophagic flux and increases the levels of LC3B-II . In mouse primary neurons, this compound increases survival under oxidative stress conditions . Additionally, this compound has been shown to increase the number of autophagic structures in the pancreas, kidney, and liver of mice following oral or intraperitoneal administration . These effects highlight the compound’s potential in promoting cellular health and preventing neurodegenerative symptoms .

Molecular Mechanism

The molecular mechanism of this compound involves its inhibition of the phosphatase MTMR14/Jumpy. By inhibiting this enzyme, this compound enhances autophagic flux, leading to the increased formation of autophagic structures . This process involves the binding of this compound to MTMR14/Jumpy, thereby preventing its activity and promoting the accumulation of autophagic vesicles . Additionally, this compound has been shown to penetrate the blood-brain barrier, making it a potent candidate for treating neurodegenerative diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and efficacy in enhancing autophagic flux over extended periods . Long-term studies have shown that this compound can prevent the progression of neurodegenerative symptoms in animal models, indicating its potential for sustained therapeutic effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations (0.5 to 5 µM), this compound has been shown to increase the survival of mouse primary neurons under oxidative stress conditions . Higher doses have been associated with increased autophagic activity in various tissues, including the pancreas, kidney, and liver . It is essential to determine the threshold and toxic effects of this compound at higher doses to ensure its safe application in therapeutic settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to autophagy. By inhibiting MTMR14/Jumpy, this compound promotes the formation of autophagic vesicles, which are essential for the degradation and recycling of cellular components . This process involves various enzymes and cofactors that facilitate the breakdown of superfluous and damaged cellular constituents. The enhanced autophagic flux induced by this compound can influence metabolic flux and metabolite levels, contributing to cellular homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to effectively penetrate the blood-brain barrier, allowing it to exert its effects on neuronal cells . Additionally, this compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . These interactions are crucial for the compound’s therapeutic potential in treating neurodegenerative diseases.

Subcellular Localization

The subcellular localization of this compound is primarily associated with autophagic vesicles. The compound promotes the formation of these vesicles by inhibiting MTMR14/Jumpy, thereby enhancing autophagic flux . This compound may also undergo post-translational modifications that direct it to specific cellular compartments or organelles, further influencing its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

準備方法

合成経路: AUTEN-99の合成経路は、入手可能な文献には明記されていません。 特定の化学反応を通じて合成され、その構造を実現しています。

工業生産方法: 残念ながら、this compoundの大規模工業生産方法に関する情報は限られています。 効率的な製造プロセスを確立するには、さらなる研究開発が必要です。

類似化合物との比較

While detailed comparisons are scarce, AUTEN-99’s uniqueness lies in its ability to enhance autophagy and its specific inhibition of Jumpy (MTMR14). Similar compounds may exist, but further exploration is needed to identify them.

化学反応の分析

AUTEN-99は、酸化、還元、置換など、さまざまな化学反応を起こす可能性があります。 特定の試薬や条件はすぐに利用できませんが、反応性を解明するにはさらなる調査が必要です。 これらの反応から生成される主な生成物は、特定の反応経路によって異なります。

4. 科学研究における用途

This compoundは、神経保護効果のために科学研究の関心を集めています。 以下は注目すべき用途です。

神経変性疾患: this compoundは、血脳関門を効果的に透過し、神経変性症状の進行を阻害するようです。

オートファジーの増強: This compoundは、細胞培養および動物モデルでオートファジーを活性化し、細胞の恒常性と疾患予防における潜在的な役割を示唆しています.

特性

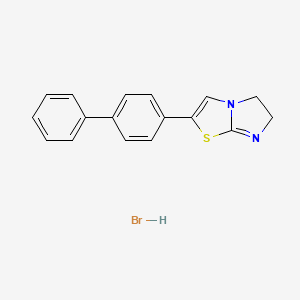

IUPAC Name |

2-(4-phenylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2S.BrH/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-19-11-10-18-17(19)20-16;/h1-9,12H,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYVGPJPIJHFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=C(SC2=N1)C3=CC=C(C=C3)C4=CC=CC=C4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

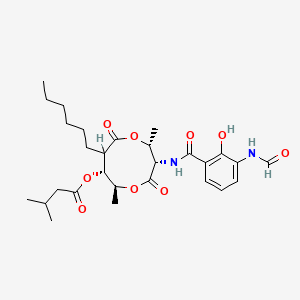

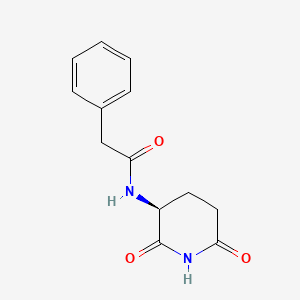

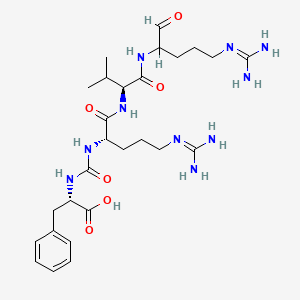

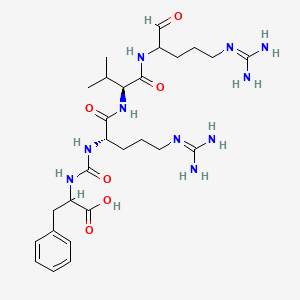

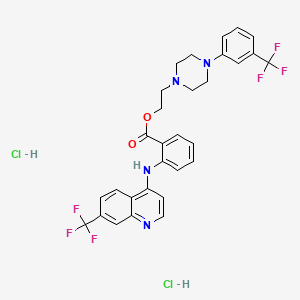

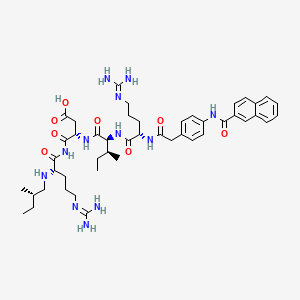

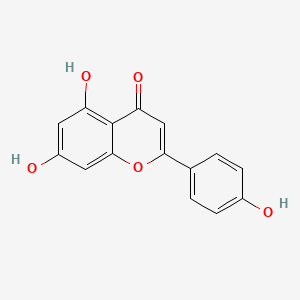

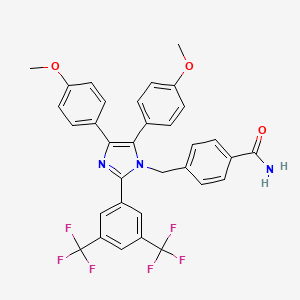

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11R,24S)-4,19,30-Trimethoxy-10,25-dimethyl-2-oxa-10,25-diazaheptacyclo[22.7.1.13,7.113,17.118,22.06,11.028,32]pentatriaconta-1(32),3,5,7(35),13(34),14,16,18,20,22(33),28,30-dodecaene-16,31-diol](/img/structure/B1666057.png)

![3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide](/img/structure/B1666069.png)